

# Next-Generation SIK Inhibitors: A Comparative Review Beyond GLPG3312

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG3312  |           |
| Cat. No.:            | B12364163 | Get Quote |

For researchers, scientists, and drug development professionals, the quest for potent and selective Salt-Inducible Kinase (SIK) inhibitors continues to be a promising avenue for therapeutic intervention in inflammatory diseases and beyond. Following the development of the pan-SIK inhibitor **GLPG3312**, a new wave of next-generation inhibitors has emerged, offering improved selectivity profiles and diverse pharmacological properties. This guide provides an objective comparison of these novel agents, supported by available preclinical data, and details the experimental methodologies crucial for their evaluation.

The SIK family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, are key regulators of cellular metabolism and inflammation. Their inhibition has been shown to modulate cytokine production, offering a dual benefit of suppressing pro-inflammatory mediators while enhancing anti-inflammatory responses. While the pan-SIK inhibitor **GLPG3312** demonstrated the therapeutic potential of this target class, subsequent research has focused on developing inhibitors with refined selectivity to potentially improve efficacy and safety profiles. This review focuses on a selection of these next-generation SIK inhibitors: GLPG3970, YKL-05-099, PF-07899895, and the JRD-SIK1/2i series.

## Comparative Performance of Next-Generation SIK Inhibitors

The following tables summarize the available quantitative data for key next-generation SIK inhibitors, comparing their potency against SIK isoforms and, where available, their selectivity against other kinases and their pharmacokinetic properties.



Table 1: In Vitro Potency of SIK Inhibitors (IC50, nM)

| Inhibitor     | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Primary<br>Selectivity   |
|---------------|----------------|----------------|----------------|--------------------------|
| GLPG3312      | 2.0            | 0.7            | 0.6            | Pan-SIK                  |
| GLPG3970      | 282.8          | 7.8            | 3.8            | SIK2/3 dual inhibitor[1] |
| YKL-05-099    | ~10            | 40             | ~30            | Pan-SIK[2]               |
| PF-07899895   | 1              | 1              | 2              | Pan-SIK[3]               |
| JRD-SIK1/2i-4 | -              | -              | -              | SIK1/2 selective         |

Table 2: Selectivity Profile of GLPG3970 against a Panel of 372 Kinases

| Kinase | % Inhibition at 1 μM | IC50 (nM) |
|--------|----------------------|-----------|
| RIPK2  | 79                   | 78.4      |
| ABL1   | 58                   | 1,095     |
| MKNK2  | 54                   | 1,074     |

Data from Eurofins kinase panel screening. Apart from SIKs, only three other kinases showed greater than 50% inhibition at a 1  $\mu$ M concentration of GLPG3970.[1]

Table 3: Pharmacokinetic Properties of Select SIK Inhibitors



| Inhibitor   | Species        | Clearance (CL) | Half-life (t½)                                                   | Oral<br>Bioavailability<br>(F) |
|-------------|----------------|----------------|------------------------------------------------------------------|--------------------------------|
| PF-07899895 | Rat            | 135 mL/min/kg  | 1.28 h                                                           | 99.5%[3]                       |
| Dog         | 43.5 mL/min/kg | 1.82 h         | -[3]                                                             |                                |
| YKL-05-099  | Mouse          | -              | >16 h (free<br>serum<br>concentration<br>above IC50 for<br>SIK2) | -[4]                           |

## **Key Signaling Pathway and Experimental Workflows**

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the SIK signaling pathway and a general experimental workflow.





Click to download full resolution via product page

Caption: SIK Signaling Pathway in Immune Regulation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
   Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases PMC
   [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical profile of colon-targeted, pan-SIK inhibitor for IBD | BioWorld [bioworld.com]
- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Next-Generation SIK Inhibitors: A Comparative Review Beyond GLPG3312]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364163#review-of-next-generation-sik-inhibitors-after-glpg3312]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com